molecular formula C28H28F2NNaO4 B1665082 Ahr-13268D CAS No. 130838-11-8

Ahr-13268D

Cat. No.: B1665082
CAS No.: 130838-11-8
M. Wt: 503.5 g/mol
InChI Key: MNTCVCOGLDBELB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ahr-13268D is a complex organic compound that features a benzoic acid moiety linked to a piperidine ring through a propoxy chain The piperidine ring is further substituted with a bis(4-fluorophenyl)hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ahr-13268D typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent to form 4-(bis(4-fluorophenyl)hydroxymethyl)piperidine.

  • Linking the Propoxy Chain: : The next step involves the introduction of the propoxy chain. This can be achieved by reacting the piperidine intermediate with 3-bromopropanol under basic conditions to form the propoxy-substituted piperidine.

  • Formation of the Benzoic Acid Moiety: : The final step involves the esterification of the propoxy-substituted piperidine with 4-hydroxybenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of a ketone or carboxylic acid derivative.

  • Reduction: : Reduction reactions can target the benzoic acid moiety, converting it to a benzyl alcohol derivative.

  • Substitution: : The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 4-(3-(4-(bis(4-fluorophenyl)ketone)-1-piperidinyl)propoxy)benzoic acid.

    Reduction: Formation of 4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicine, this compound is of interest for its potential therapeutic properties. It is being investigated as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability, solubility, or bioavailability. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The bis(4-fluorophenyl)hydroxymethyl group is believed to play a crucial role in binding to these targets, while the piperidine ring and benzoic acid moiety contribute to the overall stability and specificity of the interaction.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on the cell surface or within the cell, modulating their activity.

    Ion Channels: The compound may affect the function of ion channels, altering the flow of ions across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-(Bis(4-chlorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid: Similar structure but with chlorine atoms instead of fluorine.

    4-(3-(4-(Bis(4-methylphenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid: Similar structure but with methyl groups instead of fluorine.

    4-(3-(4-(Bis(4-methoxyphenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in 4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These properties make it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

130838-11-8

Molecular Formula

C28H28F2NNaO4

Molecular Weight

503.5 g/mol

IUPAC Name

sodium;4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]benzoate

InChI

InChI=1S/C28H29F2NO4.Na/c29-24-8-4-21(5-9-24)28(34,22-6-10-25(30)11-7-22)23-14-17-31(18-15-23)16-1-19-35-26-12-2-20(3-13-26)27(32)33;/h2-13,23,34H,1,14-19H2,(H,32,33);/q;+1/p-1

InChI Key

MNTCVCOGLDBELB-UHFFFAOYSA-M

Isomeric SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+]

SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+]

Canonical SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+]

Appearance

Solid powder

130838-11-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid
AHR 13268D
AHR-13268D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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